N-Naphthalen-2-yl-2-(naphthalen-1-ylmethylsulfanyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Naphthalen-2-yl-2-(naphthalen-1-ylmethylsulfanyl)-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of two naphthalene rings and a sulfanyl group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Naphthalen-2-yl-2-(naphthalen-1-ylmethylsulfanyl)-acetamide typically involves the following steps:
-
Formation of Naphthalen-1-ylmethylsulfanyl Intermediate:
- React naphthalene-1-methanethiol with an appropriate halogenating agent (e.g., bromine) to form naphthalene-1-methylsulfanyl bromide.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (0-25°C), and time (1-2 hours).
-
Acetamide Formation:
- React the naphthalene-1-methylsulfanyl bromide with naphthalene-2-amine in the presence of a base (e.g., sodium hydroxide) to form this compound.
- Reaction conditions: Solvent (e.g., ethanol), temperature (50-70°C), and time (4-6 hours).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions (room temperature).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions (low temperature).
Substitution: Reagents like nitric acid for nitration or bromine for halogenation, typically in the presence of a catalyst (e.g., iron(III) chloride).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Naphthalen-2-yl-2-(naphthalen-1-ylmethylsulfanyl)-acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.
Wirkmechanismus
The mechanism of action of N-Naphthalen-2-yl-2-(naphthalen-1-ylmethylsulfanyl)-acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1-methylsulfanyl derivatives: Compounds with similar sulfanyl groups attached to naphthalene rings.
Acetamide derivatives: Compounds with similar acetamide moieties but different substituents.
Uniqueness:
- The presence of two naphthalene rings and a sulfanyl group in N-Naphthalen-2-yl-2-(naphthalen-1-ylmethylsulfanyl)-acetamide distinguishes it from other acetamide derivatives.
- Its unique structure may confer specific chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C23H19NOS |
---|---|
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
N-naphthalen-2-yl-2-(naphthalen-1-ylmethylsulfanyl)acetamide |
InChI |
InChI=1S/C23H19NOS/c25-23(24-21-13-12-17-6-1-2-8-19(17)14-21)16-26-15-20-10-5-9-18-7-3-4-11-22(18)20/h1-14H,15-16H2,(H,24,25) |
InChI-Schlüssel |
HNEGVSPOAPKZBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CSCC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.